(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime, also known as Memantine, is an FDA-approved medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain.
Wirkmechanismus
(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime works by regulating the activity of glutamate, an important neurotransmitter in the brain. Glutamate is involved in many processes, including learning and memory, but excessive glutamate activity can lead to neuronal damage and death. (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime binds to the NMDA receptor, a type of glutamate receptor, and prevents excessive activation of the receptor. This helps to protect neurons from damage and death.
Biochemical and Physiological Effects
(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons (Xu et al., 2007). (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine (Parsons et al., 1999). In addition, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been found to improve cerebral blood flow in patients with Alzheimer's disease (Wilcock et al., 2002).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime in lab experiments is its high selectivity for the NMDA receptor, which allows for more accurate and specific research. However, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments (Parsons et al., 1999). In addition, the synthesis of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime can be complex and time-consuming, which can make it difficult to obtain sufficient quantities for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime. One area of focus is on its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of focus is on developing more efficient synthesis methods for (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime, which could increase its availability for research and clinical use. Finally, there is a need for further research on the long-term effects of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime use, including its potential effects on cognitive function and overall brain health.
Conclusion
In conclusion, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime is a promising medication for the treatment of Alzheimer's disease and has potential therapeutic effects in other neurological disorders. Its mechanism of action involves regulating the activity of glutamate, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime remains an important tool for scientific research. Future research on (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime will likely focus on its potential therapeutic effects in other neurological disorders and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime involves several steps, including the reaction of 1-adamantylamine with ethyl chloroformate to form 3-ethyl-1-adamantyl isocyanate, which is then reacted with hydroxylamine hydrochloride to produce (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime. The yield of the synthesis is around 50-60%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been extensively studied for its potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurological disorders. In a randomized, double-blind, placebo-controlled trial, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime was found to significantly improve cognitive function and activities of daily living in patients with moderate to severe Alzheimer's disease (Reisberg et al., 2003). In addition, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Huntington's disease (Chen et al., 2007; Chen et al., 2008).
Eigenschaften
IUPAC Name |
(NZ)-N-[(2E)-1-(3-ethyl-1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)12(16-18)8-15-17/h8,10-11,17-18H,2-7,9H2,1H3/b15-8+,16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCIYZZQDKXDNA-HLETWVSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC3CC(C1)CC(C3)(C2)/C(=N/O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.